molecular formula C3H8ClNO B12977492 3-Aminopropanal hydrochloride

3-Aminopropanal hydrochloride

Cat. No.: B12977492
M. Wt: 109.55 g/mol
InChI Key: FBRKYOBWJQXNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropanal hydrochloride is a chemical compound with the molecular formula C3H8ClNO It is a derivative of 3-aminopropanal, where the amino group is protonated and paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropanal hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropanal hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products include 3-aminopropanoic acid or 3-aminopropanal.

    Reduction: Products include 3-aminopropanol or other primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminopropanal hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various amines and aldehydes.

    Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its role in neuroprotection and its effects on polyamine metabolism.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-aminopropanal hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can influence polyamine metabolism and participate in oxidative stress responses. The compound’s effects on cellular processes are mediated through its interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

    2-Amino-1-propanol: A hydrogenated derivative of alanine.

    3-Amino-1-propanol: A straight-chain compound similar to 3-aminopropanal.

    3-Amino-2-propanol: An isopropanolamine prepared by the addition of amines to propylene oxide.

Uniqueness: 3-Aminopropanal hydrochloride is unique due to its specific structure and reactivity

Properties

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

3-aminopropanal;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c4-2-1-3-5;/h3H,1-2,4H2;1H

InChI Key

FBRKYOBWJQXNNP-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.